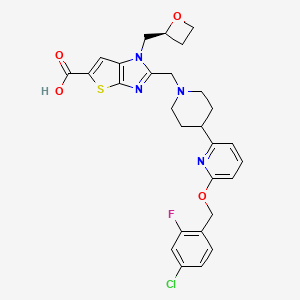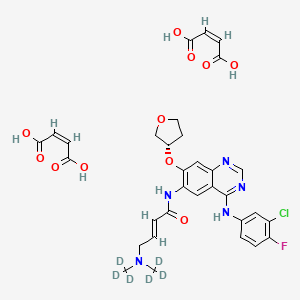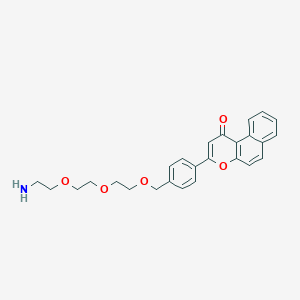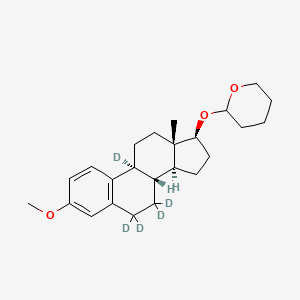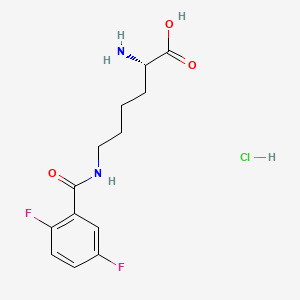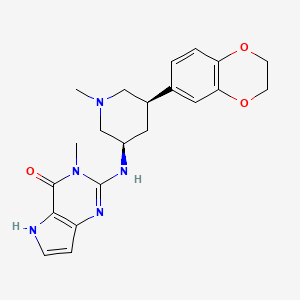
Brd-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD-IN-3 is a highly potent inhibitor of the P300/CBP-associated factor bromodomain (PCAF BRD), with an IC50 value of 7 nM . It also exhibits activity against GCN5 and FALZ . This compound is primarily used in scientific research to study epigenetic regulation and its implications in various diseases, including cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD-IN-3 involves the preparation of pyrrolo[3,2-d]pyrimidin-4-one derivatives. The key steps include the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by functionalization at specific positions to achieve the desired inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, it is likely that the compound is produced using scalable synthetic routes similar to those used in laboratory settings. These methods would involve optimization of reaction conditions to maximize yield and minimize impurities, as well as the use of industrial-scale equipment for synthesis and purification .
化学反应分析
Types of Reactions
BRD-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be used to study the structure-activity relationship and optimize the compound’s inhibitory activity .
科学研究应用
BRD-IN-3 has a wide range of scientific research applications, including:
作用机制
BRD-IN-3 exerts its effects by inhibiting the PCAF bromodomain, which is involved in the recognition of acetylated lysine residues on histones . This inhibition disrupts the interaction between the bromodomain and acetylated histones, leading to changes in gene expression and cellular processes . The compound also exhibits activity against other bromodomains, such as GCN5 and FALZ, further influencing epigenetic regulation .
相似化合物的比较
Similar Compounds
Similar compounds to BRD-IN-3 include other bromodomain inhibitors such as JQ1, OTX015, and BAY-299 . These compounds also target bromodomains and exhibit similar inhibitory activities.
Uniqueness
This compound is unique due to its high potency and selectivity for the PCAF bromodomain, with an IC50 value of 7 nM . This makes it a valuable tool for studying the specific role of PCAF in epigenetic regulation and its implications in various diseases .
属性
分子式 |
C21H25N5O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
2-[[(3R,5R)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpiperidin-3-yl]amino]-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H25N5O3/c1-25-11-14(13-3-4-17-18(10-13)29-8-7-28-17)9-15(12-25)23-21-24-16-5-6-22-19(16)20(27)26(21)2/h3-6,10,14-15,22H,7-9,11-12H2,1-2H3,(H,23,24)/t14-,15+/m0/s1 |
InChI 键 |
PUFPGLSWMMJNSE-LSDHHAIUSA-N |
手性 SMILES |
CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
规范 SMILES |
CN1CC(CC(C1)NC2=NC3=C(C(=O)N2C)NC=C3)C4=CC5=C(C=C4)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
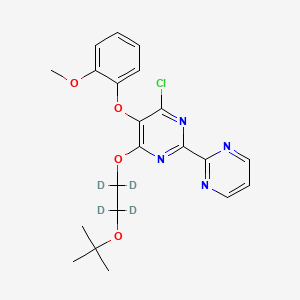
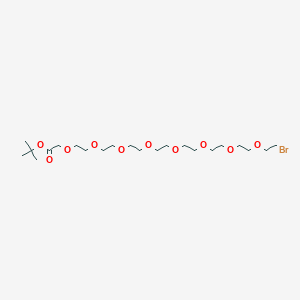
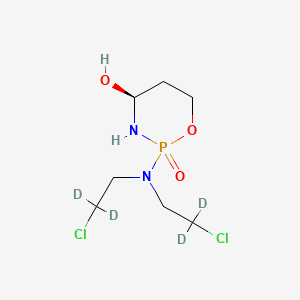
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
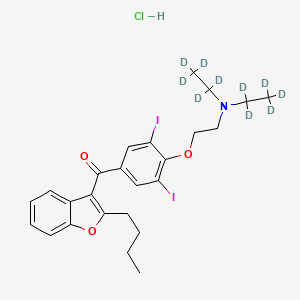
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
